molecular formula C13H9F3N2O3 B8503037 3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy-

3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy-

Cat. No. B8503037
M. Wt: 298.22 g/mol
InChI Key: UQZOROGLEIVSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy- is a useful research compound. Its molecular formula is C13H9F3N2O3 and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Pyridinecarboxylic acid,2-[(2,4-difluorophenyl)amino]-5-fluoro-6-methoxy-

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

2-(2,4-difluoroanilino)-5-fluoro-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F3N2O3/c1-21-12-9(16)5-7(13(19)20)11(18-12)17-10-3-2-6(14)4-8(10)15/h2-5H,1H3,(H,17,18)(H,19,20)

InChI Key

UQZOROGLEIVSRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)NC2=C(C=C(C=C2)F)F)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 60 ml of tetrahydrofuran was dissolved 2.00 g of methyl 2-(2,4-difluorophenylamino)-5-fluoro6-methoxynicotinate, and 25.5 ml of 1N aqueous sodium hydroxide solution was added thereto at room temperature, after which the resulting mixture was subjected to reaction under reflux for 7 hours. Subsequently, the solvent was removed by distillation under reduced pressure, and to the residue thus obtained were added 100 ml of ethyl acetate and 100 ml of water, after which the pH of the resulting mixture was adjusted to 2.0 with 2N hydrochloric acid. The organic layer was washed successively with 50 ml of water and 50 ml of saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and to the crystalline material thus obtained was added 10 ml of diethyl ether, after which crystals were collected by filtration to obtain 1.40 g (yield 73.3%) of 2-(2,4-difluorophenylamino)-5-fluoro-6-methoxynicotinic acid having a melting point of 237°-240° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-(2,4-difluorophenylamino)-5-fluoro6-methoxynicotinate
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
25.5 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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